molecular formula C21H16FN3OS B2638854 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 896678-68-5

2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No. B2638854
CAS RN: 896678-68-5
M. Wt: 377.44
InChI Key: RBEACWWFUJPMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a chemical compound with the molecular formula C21H16FN3OS . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Anticancer and Antiproliferative Activities

A substantial body of research has highlighted the anticancer and antiproliferative properties of thiazole derivatives. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to the chemical , have demonstrated inhibition of Src kinase, which plays a crucial role in the progression of cancer cells. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011). Moreover, novel N-(3-chloro-4-fluorophenyl) derivatives of a similar chemical structure have been synthesized and shown to possess significant anti-inflammatory activity, which can be critical in treating cancer and other inflammation-related diseases (Sunder & Maleraju, 2013).

Kinase Inhibition for Therapeutic Applications

The inhibition of specific kinases by thiazole derivatives is a significant area of study due to the crucial role of kinases in signaling pathways related to cancer and other diseases. Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, similar in structure to 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide, have shown potent inhibition of these kinases in vitro and in vivo. Such inhibition is vital for controlling cancer cell growth and proliferation (Stec et al., 2011).

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. Synthesized compounds incorporating thiazole structures have shown significant antibacterial and antifungal activities, making them potential candidates for treating various microbial infections. These studies underscore the versatile applicability of thiazole compounds in combating a wide range of microbial pathogens (Saravanan et al., 2010).

Future Directions

Thiazoles are important heterocyclic compounds exhibiting various biological activities . Therefore, future research could focus on synthesizing compounds containing the thiazole ring with variable substituents and evaluating their biological activities .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-13-4-7-15(20-25-17-3-2-10-23-21(17)27-20)12-18(13)24-19(26)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEACWWFUJPMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

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